4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate
Description
Chemical Structure and Properties
4-(4-Piperidinylmethyl)morpholine dihydrochloride hydrate (CAS: 81310-62-5) is a bicyclic amine derivative composed of a morpholine ring linked via a methylene group to a piperidine ring. Its molecular formula is C₁₀H₂₄Cl₂N₂O₂, with a molecular weight of 275.22 g/mol. The compound exists as a dihydrochloride salt with a hydrate form, enhancing its stability and crystallinity. Key features include:
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)morpholine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH.H2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12;;;/h10-11H,1-9H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLHGPIZJOGIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCOCC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate typically involves the reaction of morpholine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Substituent Modification Reactions
Structural analogs of this compound have been explored to optimize pharmacological properties. Key modifications include:
Hydroxylation
Introducing a hydroxyl group at the 4-position of the piperidine ring significantly alters binding affinity. For example:
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4-Hydroxypiperidine derivative : Exhibited a 270 pM IC₅₀ in enzymatic assays but showed reduced metabolic stability due to increased polarity .
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Mechanism : Hydroxyl groups form hydrogen bonds with biological targets (e.g., His407 in PXR ligand-binding domains), as confirmed by induced-fit docking studies .
Methylation
Methyl groups at the benzylic position improve metabolic stability:
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R-stereoisomer methylation : Reduced hepatic clearance by 40% in rat hepatocyte assays while retaining sub-nanomolar potency .
Table 2: Impact of Substituents on Pharmacokinetics
| Substituent | Metabolic Clearance (mL/min/kg) | Caco-2 Permeability (10⁻⁶ cm/s) |
|---|---|---|
| 4-Hydroxy | 32 | 12 |
| 4-Methyl | 18 | 28 |
| Morpholine (control) | 25 | 20 |
Interaction with Biological Targets
The compound’s protonated amines and hydrophobic regions enable specific interactions:
PXR (Pregnane X Receptor) Binding
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Hydrogen bonding : The 4-hydroxyl group forms a 2.8 Å hydrogen bond with His407, critical for transactivation .
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Hydrophobic interactions : The piperidinyl methyl group occupies a subpocket formed by Leu410 and Ile414, stabilizing the complex .
Enzymatic Inhibition
In kinase assays, the morpholine oxygen participates in water-mediated hydrogen bonds with catalytic residues, achieving IC₅₀ values <1 nM in optimized derivatives .
Stability and Degradation Pathways
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Hydrolytic degradation : The morpholine ring undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 hrs at pH 2).
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Oxidative metabolism : Cytochrome P450 enzymes preferentially oxidize the benzylic methylene group, forming a ketone metabolite .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2 (37°C) | Morpholine ring hydrolysis | 48 hours |
| pH 7.4 (37°C) | Oxidative metabolism | 12 hours |
| Light exposure | No significant degradation | >30 days |
This compound’s versatility in medicinal chemistry stems from its tunable reactivity, enabling precise modifications to balance potency, stability, and bioavailability. Experimental data from crystallography and metabolic studies provide a robust framework for further optimization.
Scientific Research Applications
1.1. Antidepressant and Psychoactive Compound Synthesis
The compound serves as an essential intermediate in the synthesis of various antidepressants and psychoactive drugs. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a valuable component in the development of medications targeting mood disorders.
1.2. Neurological Disorder Treatment
Research indicates that compounds similar to 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate can act as allosteric modulators of muscarinic acetylcholine receptors, specifically the M4 subtype. This modulation has shown promise in treating conditions such as Alzheimer’s disease and schizophrenia by enhancing cholinergic signaling without the side effects associated with direct agonism .
2.1. Pharmacological Studies
The compound is utilized in pharmacological research to study receptor interactions and signaling pathways. For instance, it has been employed to investigate the modulation of intracellular calcium levels and cAMP production in cell lines expressing M4 receptors, providing insights into its mechanism of action .
2.2. Drug Metabolism Studies
4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate is also relevant in drug metabolism studies, where it aids in understanding how drugs are processed within biological systems. This includes examining its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance .
3.1. Allosteric Modulation Research
A study highlighted the potential of allosteric modulators like 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate to enhance therapeutic effects while minimizing side effects associated with traditional agonists. The research demonstrated that these compounds could selectively activate M4 receptors, offering a novel approach for treating neuropsychiatric disorders .
3.2. Synthesis of Related Compounds
In synthetic chemistry, this compound has been used as a precursor for creating various derivatives with enhanced pharmacological properties. For example, modifications to its structure have led to the development of potent inhibitors targeting specific kinases involved in cancer signaling pathways, showcasing its versatility beyond neuropharmacology .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antidepressant Synthesis | Intermediate for synthesizing antidepressants and psychoactive drugs |
| Neurological Disorder Treatment | Allosteric modulation of M4 muscarinic receptors for treating Alzheimer’s and schizophrenia |
| Pharmacological Research | Study receptor interactions and intracellular signaling pathways |
| Drug Metabolism | Investigate effects on cytochrome P450 enzymes for drug processing |
| Synthesis of Derivatives | Precursor for developing compounds targeting cancer-related kinases |
Mechanism of Action
The mechanism of action of 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Structural and Functional Differences
Methyl modifications (e.g., 2,6-dimethyl in CAS: 1144519-73-2) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Core Heterocycle Replacement :
- Replacing morpholine with piperidine (CAS: 32470-52-3) eliminates the oxygen atom, reducing polarity and possibly shifting pharmacological targets.
Hydrate vs. Anhydrous Forms :
- The hydrate form (CAS: 81310-62-5) offers improved crystallinity and stability compared to the anhydrous variant (CAS: 81310-63-6), which may degrade under humid conditions.
Research Findings and Pharmacological Implications
- Methyl-substituted variants (e.g., 2,6-dimethyl) may exhibit enhanced binding due to increased hydrophobic interactions.
Stereochemical Effects :
The (2R,6S)-configured compound (CAS: 1144519-73-2) demonstrates stereospecific activity in preclinical models, underscoring the importance of chirality in drug design.Solubility and Bioavailability : Hydrate forms generally exhibit better solubility than anhydrous salts, critical for oral bioavailability. However, methyl substitutions (e.g., 2,6-dimethyl) counterbalance this by increasing logP values.
Biological Activity
4-(4-Piperidinylmethyl)morpholine dihydrochloride hydrate, a compound with significant biological implications, is increasingly recognized for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its morpholine and piperidine moieties, contributing to its biological efficacy. The molecular formula is , indicating the presence of two hydrochloride groups that enhance solubility in aqueous environments.
4-(4-Piperidinylmethyl)morpholine dihydrochloride hydrate primarily functions as a modulator of neurotransmitter systems. It is known to interact with various receptors, including:
- Muscarinic Acetylcholine Receptors (mAChRs) : The compound acts as an allosteric modulator, enhancing receptor activity without directly activating them. This modulation can influence cognitive functions and memory processes.
- Dopaminergic Systems : Research indicates that it may impact dopamine signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's.
In Vitro Studies
Research has demonstrated that 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate exhibits notable biological activity across various assays:
- Cytotoxicity : Studies show that the compound has cytotoxic effects on cancer cell lines, particularly in colon cancer and oral squamous cell carcinoma models. For instance, it was found to induce apoptosis in treated cells at specific concentrations .
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Inhibitory constants (IC50) were determined, showcasing its potential in treating conditions associated with cholinergic dysfunction .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate in models of oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting its potential role in neuroprotection .
- Behavioral Studies : Animal models treated with this compound exhibited improvements in cognitive tasks, implicating its influence on memory and learning processes. These findings align with its receptor modulation properties .
Comparative Analysis
To better understand the biological activity of 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate, a comparison with similar compounds is essential.
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE | Cytotoxicity (Colon Cancer) |
|---|---|---|---|
| 4-(4-Piperidinylmethyl)morpholine dihydrochloride hydrate | 0.29 | 1.18 | High |
| 1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate | 0.45 | 1.50 | Moderate |
| 3-Amino-1-methyl-piperidine dihydrochloride | 0.30 | 1.00 | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-piperidinylmethyl)morpholine dihydrochloride hydrate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between morpholine and piperidine derivatives. For analogous compounds, reactions are conducted in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:
- Temperature : Room temperature or controlled heating (e.g., 40–60°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the dihydrochloride hydrate form, with water content verified via Karl Fischer titration .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm the morpholine-piperidine linkage and hydrochloride counterions.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight, including hydrate and HCl components .
- Purity Assessment : HPLC with UV detection (e.g., 210–254 nm) and TLC (silica gel plates; mobile phase: toluene-methanol-acetic acid) to detect impurities ≤0.1% .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in polar solvents (water, methanol) due to the hydrochloride salt’s ionic nature. Adjust pH with buffers to prevent precipitation .
- Stability : Store desiccated at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways and pharmacokinetic behavior of this compound?
- Methodological Answer :
- In vitro Metabolism : Use liver microsomes (human/rodent) to identify CYP450 isoforms involved. Inhibitors (e.g., ketoconazole for CYP3A4) clarify enzyme contributions .
- Pharmacokinetics : Administer radiolabeled compound in animal models, followed by LC-MS/MS to quantify plasma/tissue concentrations and metabolite profiling .
Q. What strategies are effective in resolving discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., proliferation) to identify off-target effects .
- Receptor Profiling : Use selective antagonists (e.g., MPP dihydrochloride for ER-α) to isolate target-specific responses in complex systems .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding with the morpholine oxygen and piperidine nitrogen .
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups on piperidine) with activity data to predict optimal modifications .
Analytical and Experimental Design Considerations
Q. What protocols ensure accurate quantification of hydrate content in the compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss between 25–150°C to determine hydrate water.
- Karl Fischer Titration : Directly quantify water content in anhydrous methanol suspensions .
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
